The presence of diol and dibenzoate groups in the molecule suggests potential areas of research, but these are speculative. Diol groups can participate in hydrogen bonding, which is important in biological processes. Esters, like dibenzoates, can be used as prodrugs, which are inactive forms of a drug that are converted to the active form in the body []. However, specific research on 1,4-Butanediol, dibenzoate related to these applications is not widely documented.
Scientific literature databases like PubMed or Google Scholar do not return many results when searching for "1,4-Butanediol, dibenzoate" and scientific research. This suggests that research on this specific compound is limited or not well documented in the public domain [, ].
1,4-Butanediol, dibenzoate is an ester compound with the molecular formula and a molecular weight of approximately 298.34 g/mol. It is formed by the esterification of 1,4-butanediol with benzoic acid, resulting in a compound that features two benzoate groups attached to a butanediol backbone. This compound is recognized for its potential applications in various fields, including plastics and pharmaceuticals, due to its unique chemical properties and structural characteristics .
The biological activity of 1,4-butanediol, dibenzoate has been studied primarily concerning its potential toxicity and environmental impact. It is classified as very toxic to aquatic life and may cause allergic reactions upon skin contact . Additionally, studies on similar compounds have indicated that dibenzoate esters can exhibit varying degrees of biodegradability and toxicity, suggesting that environmental factors play a significant role in their biological interactions .
1,4-Butanediol, dibenzoate can be synthesized through several methods:
1,4-Butanediol, dibenzoate has diverse applications:
Research on interaction studies indicates that 1,4-butanediol, dibenzoate interacts significantly with biological systems and environmental matrices. Studies suggest that its hydrolysis products may have different toxicity profiles compared to the parent compound. Furthermore, interactions with microbial communities have been documented, highlighting its potential biodegradation pathways .
Several compounds share structural similarities with 1,4-butanediol, dibenzoate:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diethyl phthalate | Common plasticizer; widely studied for toxicity. | |
Dimethyl terephthalate | Used in polyester production; less toxic than dibenzoates. | |
Dibenzoate plasticizers | Varies | Known for flexibility but may have higher toxicity profiles. |
1,4-Butanediol, dibenzoate is unique due to its specific combination of a butanediol backbone with two benzoate groups. This configuration provides distinct physical properties that make it suitable for specialized applications in plastics and pharmaceuticals compared to other similar compounds .
Irritant;Environmental Hazard